molecular formula C14H24N6O2 B2683000 N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide CAS No. 2034518-63-1

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide

Cat. No.: B2683000
CAS No.: 2034518-63-1
M. Wt: 308.386
InChI Key: FIZYTMVJVOJYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide is a bifunctional compound of significant interest in chemical biology and drug discovery, primarily serving as a critical component in the construction of Proteolysis-Targeting Chimeras (PROTACs). Its core research value lies in its ability to function as a ligand for E3 ubiquitin ligases, with the dimethylaminotriazine moiety specifically designed to recruit the DCAF16 E3 ligase complex . This recruitment is a fundamental step in the PROTAC mechanism , where the molecule acts as a linker to bring the target protein of interest into close proximity with the ubiquitin machinery, leading to its ubiquitination and subsequent degradation by the proteasome. The integration of the oxane (tetrahydropyran) ring provides a rigid, sp3-rich spacer that can influence the molecule's physicochemical properties and the overall topology and efficacy of the resulting PROTAC. Consequently, this compound is an essential chemical tool for researchers developing novel targeted protein degradation strategies, enabling the exploration of previously "undruggable" targets and the study of complex cellular protein homeostasis pathways.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2/c1-19(2)13-16-11(17-14(18-13)20(3)4)9-15-12(21)10-5-7-22-8-6-10/h10H,5-9H2,1-4H3,(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZYTMVJVOJYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCOCC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with oxane-4-carboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like dicyclohexyl carbodiimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This compound can also interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Triazine Family

The compound shares structural similarities with other triazine-based molecules, particularly those with substituted amino groups or heterocyclic appendages. Key analogues include:

Compound Substituents on Triazine Biological Activity Key Differences
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide 4,6-bis(dimethylamino) Not explicitly reported Unique oxane-carboxamide linkage; dimethylamino groups enhance solubility and basicity.
Methyl 3-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-2-thiophene carboxylate 4-methoxy, 6-methyl Herbicide (thifensulfuron methyl ester) Methoxy/methyl substituents reduce basicity; sulfonylurea moiety enables herbicidal action .
N-[2-(3-H/nitro-4-isobutyl phenyl) propanoyl]-N′-[4,6-bis-(2-Aryl aniline)1,3,5-triazin-2-yl] hydrazine 4,6-bis(aryl aniline) Analgesic (ibuprofen derivative) Bulky aryl groups limit solubility; hydrazine linker enables NSAID-like activity.

Functional and Physicochemical Properties

  • Solubility: The dimethylamino groups in the target compound likely improve water solubility compared to analogues with hydrophobic aryl or methyl/methoxy substituents (e.g., thifensulfuron methyl ester) .
  • Bioactivity : Unlike aryl-aniline-substituted triazines (e.g., ibuprofen derivatives), the oxane-carboxamide moiety may confer distinct pharmacokinetic properties, such as enhanced metabolic stability or receptor selectivity .
  • Synthetic Accessibility: The synthesis of the target compound may parallel methods used for 2-chloro-(4,6-bis aryl anilido)-s-triazines, where nucleophilic substitution or condensation reactions are employed . However, the dimethylamino substituents may necessitate protective group strategies to avoid side reactions.

Research Findings and Hypotheses

Pharmacological Potential

While direct data on the target compound are absent, triazines with dimethylamino groups (e.g., melamine derivatives) exhibit antimicrobial activity.

Agrochemical Relevance

Triazines with polar substituents (e.g., dimethylamino) are less common in herbicides compared to methoxy/methyl variants (e.g., atrazine). However, their enhanced solubility might make them candidates for foliar applications or systemic herbicides .

Biological Activity

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}oxane-4-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring with dimethylamino substituents and an oxane carboxamide moiety. Its molecular formula is C15H22N8O2C_{15}H_{22}N_{8}O_{2} with a molecular weight of 346.39 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC15H22N8O2
Molecular Weight346.39 g/mol
CAS Number2034427-14-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazine moiety is known for its role in enzyme inhibition and receptor binding:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting processes such as proliferation and apoptosis.
  • Receptor Interaction : The compound's structure allows it to bind to various receptors, which may modulate physiological responses.

Antitumor Activity

Several studies have indicated that derivatives of triazine compounds exhibit significant antitumor properties. For instance, research has shown that similar compounds can inhibit the activity of kinases associated with cancer progression, such as BRAF and EGFR .

Case Study : In vitro assays demonstrated that this compound effectively reduced the viability of cancer cell lines by inducing apoptosis through caspase activation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests revealed that it exhibits moderate antibacterial effects against Gram-positive bacteria, which may be linked to its ability to disrupt bacterial cell membranes.

Research Findings :

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 50 to 100 µg/mL against various bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the triazine ring or the oxane moiety can significantly influence potency and selectivity.

ModificationEffect on Activity
Dimethylamino SubstituentsIncreased solubility and bioavailability
Oxane Carboxamide GroupEnhanced interaction with target enzymes

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological Activity
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamideAntitumor and antimicrobial
Methyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoateAnti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.